molecular formula C7H15LiN3O3PS B12771524 2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt CAS No. 127914-16-3

2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt

Cat. No.: B12771524
CAS No.: 127914-16-3
M. Wt: 259.2 g/mol
InChI Key: DDSNDKTZICRMBB-UHFFFAOYSA-M
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Description

2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt is a complex organic compound that features an imidazole ring, a thiol group, and a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt typically involves multiple steps. The initial step often includes the formation of the imidazole ring, which can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol and phosphate groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

Major products formed from these reactions include disulfides from oxidation, reduced imidazole derivatives, and substituted thiol or phosphate compounds.

Scientific Research Applications

2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The thiol group can form disulfide bonds, affecting protein structure and function. The phosphate group can participate in phosphorylation reactions, playing a role in signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds like metronidazole and tinidazole share the imidazole ring structure.

    Thiol-containing compounds: Cysteine and glutathione are examples of compounds with thiol groups.

    Phosphate-containing compounds: Adenosine triphosphate (ATP) and phospholipids contain phosphate groups.

Uniqueness

2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

127914-16-3

Molecular Formula

C7H15LiN3O3PS

Molecular Weight

259.2 g/mol

IUPAC Name

lithium;2-[2-(4,5-dihydro-1H-imidazol-2-yl)ethylamino]ethylsulfanyl-hydroxyphosphinate

InChI

InChI=1S/C7H16N3O3PS.Li/c11-14(12,13)15-6-5-8-2-1-7-9-3-4-10-7;/h8H,1-6H2,(H,9,10)(H2,11,12,13);/q;+1/p-1

InChI Key

DDSNDKTZICRMBB-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1CN=C(N1)CCNCCSP(=O)(O)[O-]

Origin of Product

United States

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